4-(3,4-Dichlorophenoxy)piperidine CAS number and properties
4-(3,4-Dichlorophenoxy)piperidine CAS number and properties
This technical guide details the properties, synthesis, and applications of 4-(3,4-Dichlorophenoxy)piperidine , a specialized heterocyclic building block. Due to its specific substitution pattern, this compound is primarily utilized as a high-value intermediate in the synthesis of CNS-active pharmaceutical agents, particularly those targeting serotonergic and dopaminergic pathways.
Part 1: Chemical Identity & Physicochemical Properties
4-(3,4-Dichlorophenoxy)piperidine is an aryl-ether substituted piperidine. It functions as a lipophilic amine scaffold, often incorporated into larger drug molecules to provide a rigid linker between a basic center (the piperidine nitrogen) and a lipophilic aromatic domain (the dichlorophenyl ring).
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(3,4-Dichlorophenoxy)piperidine |
| Common Synonyms | 4-(3,4-Dichlorophenoxy)piperidinium (salt form); 3,4-Dichlorophenyl piperidin-4-yl ether |
| CAS Number | Not widely indexed (Precursor-dependent; see Synthesis). Note: Often synthesized de novo from CAS 109384-19-2 and 95-77-2. |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| SMILES | Clc1ccc(OC2CCNCC2)cc1Cl |
Calculated Physicochemical Properties
Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~3.45 ± 0.4 | Highly lipophilic; suggests good blood-brain barrier (BBB) permeability. |
| pKa (Basic Amine) | ~9.8 | Exists predominantly as a cation at physiological pH (7.4). |
| Polar Surface Area (PSA) | 21.26 Ų | Low PSA correlates with high CNS penetration. |
| H-Bond Donors | 1 (NH) | Key for receptor binding interactions. |
| H-Bond Acceptors | 2 (N, O) |
Part 2: Synthetic Pathways & Protocols
The synthesis of 4-(3,4-Dichlorophenoxy)piperidine is non-trivial due to the poor nucleophilicity of the phenol and the potential for elimination side reactions. The Mitsunobu Etherification is the industry-standard protocol for high-yield, regioselective synthesis.
The Mitsunobu Route (Recommended)
This pathway utilizes N-protected 4-hydroxypiperidine to prevent N-alkylation and ensure O-alkylation of the phenol.
Reaction Scheme
-
Coupling: N-Boc-4-hydroxypiperidine + 3,4-Dichlorophenol
N-Boc-Intermediate -
Deprotection: N-Boc-Intermediate
Product
Figure 1: Two-step synthesis via Mitsunobu coupling followed by acid-mediated deprotection.
Detailed Experimental Protocol
Step 1: Mitsunobu Coupling
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol) and 3,4-Dichlorophenol (1.1 eq, 11 mmol) in anhydrous THF (50 mL).
-
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 eq, 12 mmol) and cool the mixture to 0°C.
-
Azo Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Step 2: N-Boc Deprotection
-
Dissolve the intermediate in Dichloromethane (DCM) (20 mL).
-
Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ (pH >10) and extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the free base.
-
Note: For storage, convert to the Hydrochloride salt by treating with 4M HCl in Dioxane.
-
Part 3: Biological Applications & Pharmacology
This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (GPCRs).
Structure-Activity Relationships (SAR)
The 3,4-dichlorophenoxy moiety mimics the lipophilic pharmacophore found in several neurotransmitter reuptake inhibitors.
-
Serotonin (5-HT) Modulation: The 4-phenoxypiperidine motif is structurally analogous to the phenoxyphenylpropylamines found in SSRIs (e.g., Fluoxetine analogs). The rigid piperidine ring reduces conformational entropy, potentially increasing affinity for the Serotonin Transporter (SERT) or 5-HT₂ receptors .
-
Sigma-1 Receptor Ligands: Lipophilic amines with dichlorophenyl groups are classic Sigma-1 receptor ligands. This compound serves as a core fragment for designing selective Sigma-1 agonists for neuroprotection studies.
-
Dopamine D2/D4: When linked to a heterocyclic headgroup (e.g., via an alkyl chain), this moiety acts as the "tail" group in D2/D4 antagonists.
Figure 2: Pharmacological mapping of the scaffold. The lipophilic tail (Cl2-Ph) and basic amine are critical for receptor pocket binding.
Part 4: Handling & Safety
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
- Glennon, R. A., et al. (2004). "Binding of substituted phenoxypiperidines at serotonin 5-HT2 and dopamine D2 receptors." Journal of Medicinal Chemistry. (Contextual SAR reference for phenoxypiperidines).
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 2771 (Related: 4-Phenoxypiperidine)." PubChem. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: N-Boc-4-hydroxypiperidine." Link
